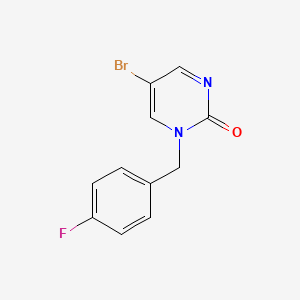

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

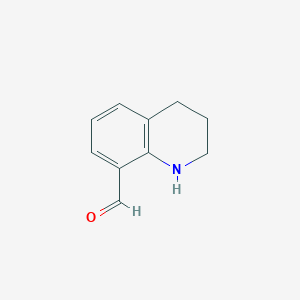

This compound is a complex organic molecule that contains several functional groups and structural features, including an acetyl group, a benzyl group, a piperidine ring, and a thiophene ring. These components are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the benzyl group could be added through a nucleophilic substitution reaction . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine ring would add a degree of three-dimensionality to the molecule, while the thiophene and benzyl groups could participate in various types of intermolecular interactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the acetyl group could potentially undergo hydrolysis or reduction reactions, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the aromatic thiophene and benzyl groups could affect the compound’s solubility, boiling point, and melting point .Scientific Research Applications

HIV-1 Inhibition

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide, as part of the piperidine-4-carboxamide CCR5 antagonist family, has demonstrated significant anti-HIV-1 activity. This compound, specifically TAK-220, shows high CCR5 binding affinity and potent inhibition of membrane fusion, indicating strong inhibition of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. Its effectiveness in inhibiting HIV-1 replication suggests potential applications in HIV/AIDS treatment research (Imamura et al., 2006).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which include structures similar to 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promising results in inhibiting acetylcholinesterase, which is a potential therapeutic approach for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Enzyme Inhibitory Activity

Thiophene-based heterocyclic compounds, closely related to 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide, have been designed and evaluated for their in vitro enzyme inhibitory activities. These activities include inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), highlighting their potential in the development of enzyme inhibitors (Cetin et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-acetyl-N-[(2-thiophen-3-ylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-14(22)21-9-6-15(7-10-21)19(23)20-12-16-4-2-3-5-18(16)17-8-11-24-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIUCDWLUAILCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine](/img/structure/B2800106.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide](/img/no-structure.png)

![[(Pyridin-3-ylmethyl)thio]acetic acid](/img/structure/B2800108.png)

![1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole](/img/structure/B2800111.png)

![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)

![1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B2800115.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)